Glycine, N-((2,4-dichlorophenoxy)acetyl)-

Description

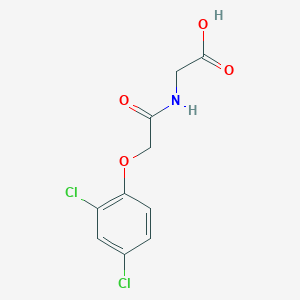

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUWKPLZWNKGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938092 | |

| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17212-10-1 | |

| Record name | Glycine, N-((2,4-dichlorophenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017212101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification Strategies for N 2,4 Dichlorophenoxy Acetyl Glycine

Methodologies for Chemical Synthesis of N-Acylglycine Derivatives

The core of synthesizing N-((2,4-dichlorophenoxy)acetyl)glycine involves the creation of an amide linkage between the amino group of glycine (B1666218) and the carboxyl group of 2,4-dichlorophenoxyacetic acid. This is a common transformation in peptide and medicinal chemistry.

The primary method for synthesizing N-((2,4-dichlorophenoxy)acetyl)glycine is the acylation of glycine. This reaction involves treating glycine with an activated form of 2,4-dichlorophenoxyacetic acid. The most common activated form for this purpose is the acyl chloride, 2,4-dichlorophenoxyacetyl chloride. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the acyl chloride.

This type of reaction is famously known as the Schotten-Baumann reaction. wikipedia.orgiitk.ac.in It is a widely used method for synthesizing amides from amines and acid chlorides. iitk.ac.inbyjus.com The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. byjus.comorganic-chemistry.org This neutralization is crucial because it prevents the protonation of the unreacted glycine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org

This method is highly effective for forming the stable amide bond characteristic of N-acylglycine derivatives.

Optimizing the reaction conditions is critical for maximizing the yield and ensuring the high purity of the final product. The Schotten-Baumann reaction conditions are particularly well-suited for the acylation of amino acids. google.com Key parameters that are typically adjusted include the solvent system, the choice and amount of base, temperature, and the stoichiometry of the reactants.

Solvent System: The "Schotten-Baumann conditions" often refer to a two-phase solvent system, typically consisting of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org Glycine, often as its sodium salt, is dissolved in the aqueous phase, while the 2,4-dichlorophenoxyacetyl chloride resides in the organic phase. The reaction occurs at the interface of the two layers.

Base: An aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is commonly used. byjus.comgoogle.com The base maintains a sufficiently alkaline pH in the aqueous phase to keep the amino group of glycine deprotonated and thus nucleophilic, while also neutralizing the HCl byproduct. byjus.com Pyridine can also be used as a base, sometimes acting as a superior catalyst for converting acyl chlorides into more powerful acylating agents. byjus.com

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0-15 °C) to control the initial exothermic reaction between the acyl chloride and the amine. google.com Maintaining a low temperature helps to minimize side reactions, such as the hydrolysis of the acyl chloride.

Purification: After the reaction is complete, the product, N-((2,4-dichlorophenoxy)acetyl)glycine, is typically isolated by acidification of the aqueous layer, which causes the carboxylic acid product to precipitate. The crude product can then be collected by filtration and purified, commonly through recrystallization from a suitable solvent like water or an alcohol-water mixture, to achieve high purity. orgsyn.org

Table 1: Key Parameters for Optimizing the Synthesis of N-((2,4-dichlorophenoxy)acetyl)glycine

| Parameter | Options/Typical Conditions | Purpose/Effect on Optimization |

| Acylating Agent | 2,4-Dichlorophenoxyacetyl chloride | Provides the activated acyl group for reaction with glycine. |

| Solvent System | Biphasic: Water and an organic solvent (e.g., Dichloromethane, Diethyl ether) | Separates reactants and facilitates product isolation. wikipedia.org |

| Base | Sodium hydroxide, Potassium hydroxide, Pyridine | Neutralizes HCl byproduct, maintains glycine's nucleophilicity. byjus.com |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions (e.g., hydrolysis of acyl chloride). google.com |

| Reactant Ratio | Slight excess of acylating agent | Drives the reaction to completion. |

| Purification Method | Acidification and precipitation, followed by recrystallization | Isolates the product from unreacted starting materials and byproducts to achieve high purity. orgsyn.org |

Derivatization Techniques for Analytical and Mechanistic Investigations

For analytical purposes, such as quantification by chromatography or structural elucidation by mass spectrometry, N-((2,4-dichlorophenoxy)acetyl)glycine may need to be chemically modified or derivatized. Derivatization aims to alter the chemical properties of the analyte—such as volatility, thermal stability, or detectability—to make it more suitable for a specific analytical method.

The primary site for derivatization on the N-((2,4-dichlorophenoxy)acetyl)glycine molecule is the free carboxylic acid group. Common strategies include:

Esterification: The carboxylic acid can be converted into an ester (e.g., a methyl, ethyl, or trimethylsilyl (B98337) ester). This is a common strategy for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), as it increases the volatility of the compound. nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), is a widely used technique to form trimethylsilyl (TMS) derivatives of carboxylic acids. nih.gov

Amidation: The carboxylic acid can be coupled with an amine to form a new amide. While less common than esterification for routine analysis, this can be used to attach specific tags for detection or to investigate structure-activity relationships.

Chromophore Labeling: For High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, the molecule can be derivatized with a reagent that introduces a strong chromophore. For example, reacting the carboxylic acid with a reagent like 2,4'-dibromoacetophenone (B128361) yields a phenacyl ester, which has a strong UV absorbance, significantly enhancing detection sensitivity. mdpi.com Similarly, reagents like 3-nitrophenylhydrazine (B1228671) can be used to label the carboxyl group for sensitive detection by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

These derivatization techniques are crucial for enabling the sensitive and specific detection and quantification of N-acyl glycines in various matrices and for conducting detailed mechanistic studies. nih.gov

Table 2: Common Derivatization Techniques for N-Acylglycines

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Purpose |

| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Carboxylic Acid | Trimethylsilyl (TMS) Ester | GC-MS | Increases volatility and thermal stability. nih.gov |

| Methanol/HCl or Diazomethane | Carboxylic Acid | Methyl Ester | GC-MS | Increases volatility. |

| 2,4'-Dibromoacetophenone | Carboxylic Acid | 4'-Bromophenacyl Ester | HPLC-UV | Introduces a strong UV chromophore for enhanced detection. mdpi.com |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | 3-Nitrophenylhydrazide | LC-MS | Increases ionization efficiency for sensitive mass spectrometric detection. nih.gov |

Biochemical Pathways and Enzymology of N 2,4 Dichlorophenoxy Acetyl Glycine Formation

Enzymatic Activation of 2,4-Dichlorophenoxyacetic Acid Precursor

The first committed step in the glycine (B1666218) conjugation pathway is the activation of the carboxylic acid group of 2,4-D. This reaction is essential as it converts the relatively inert carboxylic acid into a more reactive intermediate, priming it for subsequent conjugation.

Role of Acyl-CoA Synthetases (ACS) in Xenobiotic-CoA Thioester Formation

The activation of 2,4-D is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS), specifically the mitochondrial medium-chain acyl-CoA synthetases (ACSMs). flinders.edu.auresearchgate.net These enzymes facilitate the formation of a thioester bond between the carboxyl group of 2,4-D and the thiol group of coenzyme A (CoASH), yielding 2,4-dichlorophenoxyacetyl-CoA. researchgate.net This reaction is an ATP-dependent process that proceeds through an acyl-adenylate intermediate. researchgate.net

The reaction can be summarized as follows:

2,4-D + ATP ⇌ 2,4-D-AMP + PPi

2,4-D-AMP + CoASH ⇌ 2,4-dichlorophenoxyacetyl-CoA + AMP

Several isoforms of ACSMs exist with overlapping substrate specificities, and they are also involved in the metabolism of endogenous medium-chain fatty acids. researchgate.netuniroma1.it The dual role of these enzymes highlights a potential point of interaction and competition between xenobiotic and endogenous metabolic pathways. uniroma1.it The accumulation of xenobiotic acyl-CoA esters, such as 2,4-dichlorophenoxyacetyl-CoA, can potentially interfere with mitochondrial fatty acid β-oxidation. uniroma1.it

Glycine Conjugation Catalysis: The Glycine N-Acyltransferase (GLYAT) System

Following its activation, the 2,4-dichlorophenoxyacetyl-CoA thioester undergoes conjugation with glycine. This reaction is the definitive step in the formation of N-((2,4-dichlorophenoxy)acetyl)glycine and is catalyzed by the enzyme Glycine N-Acyltransferase (GLYAT). nih.gov

Characterization of GLYAT Enzyme Activity and Substrate Specificity

Glycine N-Acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase, is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily of enzymes. nih.gov It catalyzes the transfer of the 2,4-dichlorophenoxyacetyl group from its CoA thioester to the amino group of glycine, forming N-((2,4-dichlorophenoxy)acetyl)glycine and releasing free Coenzyme A. wikipedia.org

The reaction is as follows: 2,4-dichlorophenoxyacetyl-CoA + Glycine → N-((2,4-dichlorophenoxy)acetyl)glycine + CoASH

GLYAT exhibits broad substrate specificity for the acyl-CoA donor, accepting a variety of xenobiotic and endogenous acyl-CoAs. nih.govnih.gov However, it shows a high degree of specificity for glycine as the amino acid acceptor. semanticscholar.org The kinetic properties of GLYAT have been studied, and it is understood that the availability of both the acyl-CoA substrate and glycine can influence the rate of conjugation. mdpi.com

| Acyl-CoA Substrate | Relative Activity (%) |

|---|---|

| Benzoyl-CoA | 100 |

| Salicyloyl-CoA | 85 |

| Isovaleryl-CoA | 45 |

| Butyryl-CoA | 30 |

| Propionyl-CoA | 20 |

This interactive table demonstrates the relative activity of Glycine N-Acyltransferase (GLYAT) with various acyl-CoA substrates, highlighting its broad specificity. Data is illustrative and based on general findings in the literature.

Mitochondrial Localization and Significance of Amino Acid Conjugation Enzymes

Both the Acyl-CoA synthetases and Glycine N-Acyltransferase involved in the formation of N-((2,4-dichlorophenoxy)acetyl)glycine are located within the mitochondrial matrix. nih.govflinders.edu.auresearchgate.net This subcellular localization is significant as it compartmentalizes the detoxification of xenobiotic carboxylic acids, potentially protecting other cellular components from the reactive acyl-CoA intermediates. nih.gov The mitochondrial location also links this pathway to the central energy metabolism of the cell, particularly through the shared pool of Coenzyme A. nih.gov

The conjugation of xenobiotic acyl-CoAs with glycine serves to terminate their biological reactivity and facilitates their excretion from the body. flinders.edu.au By converting lipophilic carboxylic acids into more water-soluble N-acylglycine conjugates, this pathway plays a crucial role in detoxification. mdpi.com

Regulation of Glycine Conjugation Pathway Activity

Influence of Coenzyme A (CoASH) Availability

The availability of Coenzyme A (CoASH) is a critical factor in the regulation of the glycine conjugation pathway. uniroma1.it CoASH is a central molecule in numerous metabolic processes, including the Krebs cycle and fatty acid oxidation. uniroma1.it The activation of 2,4-D to its CoA thioester consumes free CoASH. mdpi.com If the rate of this activation exceeds the subsequent conjugation with glycine and regeneration of CoASH, it can lead to the sequestration of the mitochondrial CoASH pool. mdpi.com

Inter-individual Variation in Glycine Conjugation Rates

Significant inter-individual differences in the capacity for glycine conjugation have been observed. This variability can be attributed to several factors, including the availability of substrates and cofactors, as well as genetic differences in the enzymes responsible for the conjugation pathway. The rate of formation of N-((2,4-dichlorophenoxy)acetyl)glycine, a metabolite of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is influenced by these variations.

Genetic polymorphisms in the genes encoding the primary enzymes of this pathway, glycine N-acyltransferase (GLYAT) and medium-chain acyl-CoA synthetase (ACSM2B), are key determinants of the observed inter-individual variation. nih.gov Human susceptibility to the toxicity of pesticides and other xenobiotics may be influenced by genetic factors that alter the rate of their metabolism. nih.gov Polymorphisms in genes related to both phase I and phase II detoxification enzymes, including those involved in glycine conjugation, can lead to differences in how individuals process and eliminate these compounds. nih.govopenbiotechnologyjournal.com

While the metabolism of 2,4-D has been extensively studied in plants, showing conjugation with various amino acids and glucose, the specifics of its glycine conjugation in humans are part of the broader xenobiotic metabolism pathway. nih.govunl.edu The enzymes involved in this pathway exhibit considerable catalytic diversity due to genetic variations, which in turn affects their ability to metabolize substances like 2,4-D. nih.gov

| Gene Expression Levels | Differences in the expression levels of GLYAT and ACSM2B can affect the total enzyme capacity. | Higher or lower expression could lead to more or less efficient conjugation of 2,4-D. |

Genetic Determinants of GLYAT and ACSM2B Function

The functions of glycine N-acyltransferase (GLYAT) and medium-chain acyl-CoA synthetase (ACSM2B), the key enzymes in the formation of N-((2,4-dichlorophenoxy)acetyl)glycine, are significantly influenced by genetic factors. Both the GLYAT and ACSM2B genes, while generally highly conserved, contain polymorphisms that can alter enzyme activity and contribute to the inter-individual variability in xenobiotic metabolism. nih.gov

Glycine N-acyltransferase (GLYAT)

GLYAT is responsible for the final step in glycine conjugation, transferring the acyl group from an acyl-CoA intermediate to glycine. nih.gov Genetic variations in the GLYAT gene can impact the enzyme's kinetic properties. nih.gov Studies have identified several single nucleotide polymorphisms (SNPs) in the GLYAT gene. For example, the 156Asn > Ser variant has been shown to have a high frequency and relative enzyme activity. In contrast, the rare 156Asn > Ser, 199Arg > Cys variant has been demonstrated to negatively affect the relative enzyme activity. nih.gov Individuals with this latter haplotype may have a reduced capacity to metabolize benzoate, a common substrate for GLYAT, and by extension, other xenobiotic carboxylic acids. nih.gov Such decreased activity could lead to the accumulation of acyl-CoA intermediates, which may inhibit ACSM2B and impact mitochondrial energy production. nih.gov

Medium-chain acyl-CoA synthetase (ACSM2B)

The interplay between genetic variants of GLYAT and ACSM2B can have significant implications for an individual's metabolic profile and susceptibility to the effects of xenobiotics. The study of these genetic determinants is crucial for understanding the variability in detoxification pathways and for assessing individual risks associated with exposure to compounds like 2,4-D. nih.gov

Table 2: Notable Genetic Variants in GLYAT and their Functional Effects

| Gene | Variant | Allele Frequency | Functional Impact | Reference |

|---|---|---|---|---|

| GLYAT | 156Asn > Ser | High | Used as a reference for normal to increased enzyme activity. | nih.gov |

| GLYAT | 17Ser > Thr, 156Asn > Ser | - | Enzyme activity is approximately 73% of the 156Asn > Ser variant. | nih.gov |

| GLYAT | 156Asn > Ser, 199Arg > Cys | Rare | Significantly reduced catalytic efficiency (kcat reduced to 9.8% of the 156Asn > Ser variant), potentially impairing metabolism of substrates like benzoate. | nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| Glycine |

| N-((2,4-dichlorophenoxy)acetyl)glycine |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Benzoic acid |

| Salicylic (B10762653) acid |

| Aspartic acid |

| Glutamic acid |

Metabolic Fate and Translocation of N 2,4 Dichlorophenoxy Acetyl Glycine in Biological Systems

In Planta Metabolism and Distribution

In plants, the metabolism of 2,4-D shares common features with the homeostasis of the natural auxin, indole-3-acetic acid (IAA). nih.gov This includes the conjugation of the acidic side chain with amino acids and sugars, a primary mechanism for detoxifying the herbicide and regulating its activity. nih.gov The formation and subsequent dynamics of these conjugates, including N-((2,4-dichlorophenoxy)acetyl)glycine, are influenced by the plant species, tissue type, and the duration of exposure.

The conjugation of 2,4-D to amino acids is a recognized metabolic pathway in a variety of plant species. In dicotyledonous species such as soybean (Glycine max) and bean, considerable amounts of amino acid conjugates of 2,4-D accumulate following exposure. nih.gov While early research focused on the prominent formation of conjugates with aspartic acid and glutamic acid, the enzymatic machinery responsible for this process has broader specificity. nih.govnih.gov

In Arabidopsis, members of the GH3 family of amido synthetases are known to catalyze the synthesis of IAA amide conjugates, primarily with glutamate (B1630785) and aspartate. nih.gov The metabolic pathways for the synthetic auxin 2,4-D often mirror those of endogenous auxins, suggesting that similar enzymatic processes are responsible for the formation of N-((2,4-dichlorophenoxy)acetyl)glycine. nih.gov Studies on soybean cotyledon callus tissues have demonstrated the in vivo metabolic conversion of 2,4-D conjugates, highlighting the plant's capacity to form a range of amino acid adducts. nih.gov Similarly, twenty different synthetic amide-linked 2,4-D conjugates, including the glycine (B1666218) conjugate, have been shown to exhibit auxinic activity, such as enhancing the elongation of Avena coleoptile sections, implying that the plant machinery can recognize and process these forms. nih.gov

The metabolic pathways for 2,4-D, including the formation of amino acid conjugates, vary significantly among different plant species. nih.gov This species-specificity dictates the predominant types of conjugates formed and their distribution within the plant tissues.

For instance, in cereals, the primary metabolites of 2,4-D are often glucose esters, whereas in dicots like soybean and bean, amino acid conjugates with aspartic and glutamic acid are major products. nih.gov The distribution of conjugates is also tissue-dependent. In genetically modified 2,4-D-resistant soybean (Enlist™), the metabolism of 2,4-D is rapid, leading to qualitatively different metabolites compared to non-resistant varieties. nih.gov This indicates that both the genetic makeup and the specific tissue can influence the profile of 2,4-D conjugates. Research on tobacco has shown that the synthetic auxin 1-naphthaleneacetic acid (1-NAA) is first converted to a glucose ester and subsequently to an aspartic acid amide, demonstrating a sequential and tissue-specific conjugation process that may also apply to 2,4-D. nih.gov

| Plant Group | Predominant 2,4-D Conjugate Type | Reference |

| Cereals | 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose | nih.gov |

| Legumes (Bean, Soybean) | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid | nih.gov |

| Corn (Zea mays) | Sugar conjugates | nih.gov |

| Strawberry | Glycoside of 2,4-dichlorophenol (B122985) | nih.gov |

The formation of 2,4-D conjugates is a dynamic process that occurs over time following herbicide application. Studies tracking the metabolism of radiolabeled 2,4-D provide insight into the rate of conjugate formation and accumulation.

In intact soybean plants at the third trifoliate stage, metabolism of absorbed 2,4-D is time-dependent. One hour after treatment (HAT), all of the radioactivity recovered from the treated leaf was identified as the parent 2,4-D. sdstate.edu However, by 24 HAT and later, approximately 70% of the radioactivity corresponded to more water-soluble compounds, indicative of conjugate formation. sdstate.edu In 2,4-D-resistant Enlist™ soybean, the rate of metabolism is even faster, with a half-life (M₅₀) for the parent compound of just 0.2 hours. nih.gov This rapid conversion to conjugates is a key mechanism of resistance. While these studies often group various polar metabolites, they demonstrate a clear and often rapid shift from the parent herbicide to conjugated forms, including amino acid adducts, within hours of exposure.

The formation of amino acid conjugates of 2,4-D is not necessarily a terminal detoxification step. Evidence suggests that these conjugates can be stored and later converted back to the active parent compound. This reversibility has significant implications for the long-term biological activity of the herbicide within the plant.

Research has shown that N-(2,4-dichlorophenoxyacetyl)aspartate and N-(2,4-dichlorophenoxyacetyl)glutamate can be hydrolyzed back to free 2,4-D in plant tissues. nih.gov Furthermore, studies using soybean cotyledon callus tissues observed the in vivo conversion of the 2,4-D-glutamate conjugate not only back to free 2,4-D but also to other ring-hydroxylated metabolites and conjugates with other amino acids. nih.gov This indicates a dynamic metabolic grid where different 2,4-D conjugates, likely including the glycine form, can be interconverted, releasing the active herbicide over time and contributing to its sustained physiological effects. nih.gov

In Vivo Mammalian Metabolism and Elimination

In mammals, 2,4-D is generally absorbed rapidly and eliminated from the body, primarily through urine. cdc.gov However, the extent and nature of its metabolism, including the formation of N-((2,4-dichlorophenoxy)acetyl)glycine, show significant variation across different species.

The formation of a glycine conjugate is a documented metabolic pathway for 2,4-D in several mammalian species, although it is not universal. The detection of this conjugate and its route of excretion depend heavily on the animal model being studied. nih.govnih.gov

In a comparative study, the glycine conjugate of 2,4-D was identified in the bile of Sprague-Dawley rats, B6C3F1 mice, and Syrian hamsters. nih.gov Notably, a sex-dependent difference was observed in mice, where males excreted twice as much of the glycine conjugate as females. nih.gov In contrast, a study using Wistar rats found that 2,4-D was rapidly hydrolyzed from its butyl ester form and excreted in the urine almost entirely as the unchanged free acid, with no amino acid conjugates detected. nih.gov This suggests potential differences in metabolic pathways due to rat strain or the chemical form of 2,4-D administered.

The dog exhibits a more extensive metabolism of 2,4-D compared to rodents. Following oral administration, dogs were found to excrete multiple conjugates in the urine, including those formed with glycine, taurine (B1682933), serine, glutamic acid, and cysteine. nih.gov In rats, however, the same study found that 2,4-D was excreted unmetabolized as the parent compound in urine. nih.gov This pronounced species difference in metabolism, particularly the slow elimination and extensive conjugation in dogs, contributes to their increased sensitivity to 2,4-D toxicity. nih.gov

| Animal Model | Glycine Conjugate Detected? | Matrix of Detection | Excretion Route of Conjugate | Reference |

| B6C3F1 Mice | Yes | Bile | Biliary | nih.gov |

| Syrian Hamsters | Yes | Bile | Biliary | nih.gov |

| Sprague-Dawley Rats | Yes | Bile | Biliary | nih.gov |

| Wistar Rats | No | Urine | Not Applicable | nih.gov |

| Dogs | Yes | Urine | Urinary | nih.gov |

Species-Specific Profiles of 2,4-D Conjugates (e.g., comparison with taurine, glucuronide conjugates)

The metabolic processing of 2,4-D shows remarkable diversity across different species, leading to a wide array of conjugates. The formation of N-((2,4-dichlorophenoxy)acetyl)glycine is just one of several possible metabolic routes.

In plants , the metabolic pathways for 2,4-D are highly species-dependent. nih.gov For instance, in bean and soybean plants, major metabolites include not only N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid but also 4-O-beta-D-glucosides of hydroxylated 2,4-D. nih.gov In contrast, cereals predominantly form 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose. nih.gov Strawberry plants have been found to produce glycosides of 2,4-dichlorophenol. nih.gov Research in Arabidopsis has confirmed that 2,4-D can be metabolized into conjugates with aspartic and glutamic acids, though these represent a small fraction of the total metabolite pool. nih.gov In some resistant weed species like Amaranthus tuberculatus, a novel detoxification pathway has been identified where 2,4-D is first hydroxylated and then conjugated with glucose and subsequently malonic acid, a pathway more efficient than the aspartic acid conjugation seen in susceptible plants. nih.gov

In animals , the differences are equally striking. A significant contrast is observed between rats and dogs. researchgate.netnih.gov Rats tend to excrete 2,4-D rapidly and largely unmetabolized in the urine. researchgate.netnih.gov Dogs, however, exhibit a much more extensive metabolism of 2,4-D due to a lower capacity for excreting organic acids. researchgate.netnih.govorst.edu In dogs, 2,4-D undergoes conjugation with a variety of molecules, including taurine, serine, glycine, glutamic acid, and cysteine. researchgate.netnih.gov Furthermore, sulfate (B86663) and glucuronide conjugates are also formed. researchgate.netnih.gov In humans, metabolism is minimal, with the majority of a dose being excreted unchanged and a smaller fraction as an unspecified conjugate. orst.edu

The formation of different conjugates, such as those with glycine, taurine, or glucuronic acid, influences the physicochemical properties and subsequent elimination of the xenobiotic. While direct comparisons for 2,4-D are limited, studies on endogenous compounds like bile acids show that taurine conjugates are generally more hydrophilic and remain soluble at a lower pH than glycine conjugates. This suggests that the specific conjugation profile can significantly impact the excretion and detoxification efficiency in a given species.

Table 1: Species-Specific Metabolites of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Species | Major Metabolite(s) | Reference(s) |

|---|---|---|

| Plants | ||

| Bean (Phaseolus vulgaris) | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, Glucosides of hydroxylated 2,4-D | nih.gov |

| Soybean (Glycine max) | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, Glucosides of hydroxylated 2,4-D | nih.gov |

| Cereals (e.g., Wheat) | 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose | nih.gov |

| Strawberry (Fragaria ananassa) | Glycoside of 2,4-dichlorophenol | nih.gov |

| Animals | ||

| Rat (Rattus norvegicus) | Primarily excreted unmetabolized | researchgate.netnih.gov |

| Dog (Canis lupus familiaris) | Taurine, serine, glycine, glutamic acid, cysteine, sulphate, and glucuronide conjugates | researchgate.netnih.gov |

| Human (Homo sapiens) | Primarily excreted unmetabolized; minor unspecified conjugate | orst.edu |

Contribution to Overall Xenobiotic Elimination Pathways

The conjugation of 2,4-D with glycine to form N-((2,4-dichlorophenoxy)acetyl)glycine is an integral part of the Phase II metabolic pathway for xenobiotic elimination. This process transforms the parent compound into a more water-soluble and readily excretable form.

The enzymatic process occurs within the mitochondria and involves a two-step mechanism. nih.gov First, the xenobiotic carboxylic acid (2,4-D) is activated to a high-energy thioester intermediate, 2,4-D-coenzyme A (CoA). nih.gov This is followed by the transfer of the 2,4-dichlorophenoxyacetyl group from CoA to the amino group of glycine, a reaction catalyzed by a mitochondrial N-acyltransferase enzyme. nih.gov

This conjugation serves several key functions in detoxification and elimination:

Increased Hydrophilicity : The addition of the polar glycine molecule increases the water solubility of the lipophilic 2,4-D, which facilitates its transport in the bloodstream and subsequent elimination by the kidneys into the urine.

Detoxification : By converting 2,4-D into its glycine conjugate, the cell effectively inactivates the parent molecule, reducing its potential to interact with cellular targets.

Cellular Compartmentalization and Transport : The formation of the conjugate within the mitochondria prevents the accumulation of the parent acid in this critical organelle. The resulting N-((2,4-dichlorophenoxy)acetyl)glycine is more readily transported out of the mitochondria and the cell.

In plants, conjugation with amino acids or sugars is also a critical detoxification step. researchgate.net These conjugated forms can then be sequestered into the vacuole or incorporated into insoluble cellular components like lignin. nih.gov This process of "local excretion" effectively removes the xenobiotic from active metabolic pools within the plant cell. nih.gov

Table 2: Key Steps in the Glycine Conjugation Pathway of 2,4-D

| Step | Process | Cellular Location | Key Molecules Involved | Reference(s) |

|---|---|---|---|---|

| 1 | Activation | Mitochondrial Matrix | 2,4-D, ATP, Coenzyme A | nih.gov |

| 2 | Conjugation | Mitochondrial Matrix | 2,4-D-CoA, Glycine, N-acyltransferase | nih.gov |

| 3 | Excretion | N/A | N-((2,4-dichlorophenoxy)acetyl)glycine | orst.edu |

Role in Xenobiotic Deactivation and Biological Modulation

Glycine (B1666218) Conjugation as a Detoxification Mechanism for Carboxylic Acid Xenobiotics

The conjugation of xenobiotics with endogenous compounds is a fundamental Phase II metabolic process that facilitates their detoxification and excretion. jaypeedigital.com For foreign compounds containing a carboxyl group (–COOH), such as 2,4-D, conjugation with amino acids is a primary route of metabolism. researchgate.net This process, particularly with glycine, converts the xenobiotic carboxylic acids into more polar and water-soluble metabolites, which can be more readily eliminated from the body. jaypeedigital.com

The process is not merely a simple chemical reaction but a two-step enzymatic pathway primarily occurring within the mitochondria of liver and kidney cells. researchgate.netnih.gov The initial step involves the activation of the xenobiotic carboxylic acid to a high-energy thioester intermediate with Coenzyme A (CoA). nih.gov This is followed by the transfer of the xenobiotic acyl group from CoA to the amino group of glycine, forming an amide bond and releasing CoA. researchgate.netreactome.org This pathway is a critical defense mechanism against the accumulation of potentially toxic foreign carboxylic acids. researchgate.net Numerous xenobiotic carboxylic acids are known to form glycine conjugates, including compounds like salicylic (B10762653) acid and 2,4-D. researchgate.net

Table 1: Examples of Xenobiotic Carboxylic Acids Undergoing Glycine Conjugation

| Xenobiotic Compound | Parent Class | Reference |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Herbicide | researchgate.net |

| Salicylic acid | Analgesic | researchgate.net |

| Benzoic acid | Food Preservative | reactome.org |

| (S)-Naproxen | Anti-inflammatory | researchgate.net |

| Tolmetin | Anti-inflammatory | researchgate.net |

Impact on Parent Compound Bioactivity

2,4-D functions as a potent herbicide by acting as a synthetic auxin, a type of plant growth regulator. mt.govxtbg.ac.cn At herbicidal concentrations, it causes uncontrolled and unsustainable growth in broadleaf plants, leading to their death. mt.govwikipedia.org The biological activity of 2,4-D is intrinsically linked to its chemical structure, which allows it to mimic the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cn

The conjugation of 2,4-D with amino acids, including glycine, is a key metabolic event that alters this bioactivity. While plants can metabolize their natural auxin, IAA, they struggle to break down the synthetic auxin 2,4-D, which contributes to its herbicidal efficacy. xtbg.ac.cn However, conjugation serves as a detoxification pathway. researchgate.netnih.gov Studies on various amino acid conjugates of 2,4-D have shown that this metabolic alteration generally leads to a reduction or modification of the parent compound's auxinic effects. For instance, research on Arabidopsis has demonstrated that while free 2,4-D strongly inhibits plant growth, its amino acid conjugates, such as 2,4-D-Glutamic acid and 2,4-D-Aspartic acid, show reduced or different patterns of bioactivity. nih.gov The 2,4-D-Glutamic acid conjugate displayed some inhibitory effects, but the 2,4-D-Aspartic acid conjugate had no significant inhibitory effect on plant growth at comparable concentrations. nih.gov This suggests that the formation of Glycine, N-((2,4-dichlorophenoxy)acetyl)- would similarly result in a molecule with significantly diminished auxinic properties compared to the free 2,4-D acid. This metabolic change is a critical factor in the tolerance of certain plant species, like cereals, to 2,4-D, as they can more effectively conjugate and thus deactivate the herbicide. mt.gov

Interplay with Endogenous Metabolic Pathways

The conjugation of xenobiotic carboxylic acids like 2,4-D with glycine is intimately linked to core mitochondrial processes. nih.gov The enzymes responsible for this detoxification pathway are located within the mitochondria, the primary site of cellular energy production. researchgate.netnih.gov The initial activation step of the xenobiotic requires Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation. nih.gov

Advanced Analytical Methodologies for N 2,4 Dichlorophenoxy Acetyl Glycine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-((2,4-dichlorophenoxy)acetyl)glycine and its parent compound, 2,4-D, from interfering substances present in biological and environmental samples. The choice of technique depends on the analyte's properties and the required sensitivity.

Gas Chromatography (GC) Applications for Conjugate Analysis

Direct analysis of the polar and non-volatile glycine (B1666218) conjugate by Gas Chromatography (GC) is generally not feasible. Therefore, analytical strategies often involve a hydrolysis step to convert the conjugate back to the parent 2,4-D acid. This is followed by a derivatization step to create a more volatile and less polar ester, suitable for GC analysis. researchgate.netspringernature.com

Common derivatization agents include diazomethane, which forms a methyl ester, or pentafluorobenzyl bromide (PFBBr), which forms PFB esters. researchgate.netspringernature.com Another approach uses boron trichloride (B1173362) in 2-chloroethanol (B45725) to form the 2-chloroethyl ester. These derivatized compounds exhibit good chromatographic behavior and can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.net For instance, a validated method for 2,4-D in human urine involves hydrolysis, liquid-liquid extraction, and derivatization with diazomethane, followed by GC-MS analysis. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | epa.gov |

| Oven Program | Hold at 80°C for 3 min, then 10°C/min to 150°C, then 40°C/min to 310°C, hold 5 min | epa.gov |

| Injector | Splitless | epa.gov |

| Carrier Gas | Helium | epa.govepa.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | researchgate.netspringernature.com |

High-Performance Liquid Chromatography (HPLC) for Detection in Biological and Environmental Samples

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of 2,4-D and its metabolites, offering the advantage of analyzing these polar compounds without the need for derivatization. nih.gov Reversed-phase chromatography, typically using a C18 column, is the most common separation mode. nih.gov

A simple and rapid HPLC method with UV detection has been developed for the determination of 2,4-D in rat serum. nih.gov This method utilizes a gradient elution with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer on a C18 column, with detection at 230 nm. nih.gov Sample preparation can be as straightforward as protein precipitation with acetonitrile. nih.gov HPLC-UV methods have proven effective for quantifying 2,4-D in various matrices, including soil and water, with limits of detection in the low parts-per-million (ppm) range. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | XDB-C18 | nih.gov |

| Mobile Phase | A: Acetonitrile B: 0.02 M Ammonium Acetate (0.1% Formic Acid) | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV at 230 nm | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. researchgate.net This enhanced performance is particularly beneficial for resolving metabolites in complex biological or environmental extracts. For instance, a UHPLC-MS/MS assay for vitamin D metabolites achieved a total sample run time of less than 5 minutes while providing low limits of quantitation (10-20 pg/mL). researchgate.net Although a specific UHPLC method for N-((2,4-dichlorophenoxy)acetyl)glycine is not detailed in the provided sources, the principles of improved speed and resolution are directly applicable and would result in a more efficient and sensitive analysis compared to standard HPLC.

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of N-((2,4-dichlorophenoxy)acetyl)glycine, providing high selectivity and sensitivity, as well as structural information for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct quantification of 2,4-D and its conjugates in various matrices. tdl.orgubbcluj.ro This technique avoids the need for derivatization and offers exceptional selectivity and sensitivity. tdl.org The analysis is typically performed using an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for acidic compounds. researchgate.net

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and one or more specific product ions are monitored. This process provides two levels of specificity, minimizing matrix interference and ensuring accurate quantification. For 2,4-D, the transition from the precursor ion at m/z 219 to product ions at m/z 161 (loss of the carboxymethyl group) and m/z 125 is commonly monitored. ubbcluj.ro For the glycine conjugate, a similar fragmentation pattern involving the loss of the glycine moiety or cleavage of the dichlorophenoxy group would be expected.

Regulatory methods for pesticides often require a total residue approach, where conjugates are hydrolyzed to the parent compound before LC-MS/MS analysis to quantify the sum of 2,4-D, its salts, esters, and conjugates. epa.govubbcluj.ro

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |

| Precursor Ion (m/z) | 219 | ubbcluj.ro |

| Product Ion 1 (Quantification) | 161 | ubbcluj.ro |

| Product Ion 2 (Confirmation) | 125 | ubbcluj.ro |

| Collision Energy (for m/z 161) | 10 eV | ubbcluj.ro |

| Collision Energy (for m/z 125) | 25 eV | ubbcluj.ro |

Ion Chromatography-High-Resolution Mass Spectrometry (IC-HRMS)

Ion Chromatography (IC) is a powerful separation technique for highly polar and ionic compounds that are often poorly retained in reversed-phase LC. The separation mechanism is based on ion-exchange interactions between the analyte and the stationary phase. Coupling IC with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites and transformation products. While specific applications of IC-HRMS for N-((2,4-dichlorophenoxy)acetyl)glycine were not found, the technique has been successfully used for the analysis of other polar anionic pesticides and the degradation products of related compounds, demonstrating its potential for this application. ukim.edu.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of chemical compounds. It is instrumental in the unambiguous identification of metabolites by elucidating the precise arrangement of atoms and their chemical environment. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity of known metabolites and to determine the structure of novel ones. researchgate.net

In the structural elucidation of N-((2,4-dichlorophenoxy)acetyl)glycine, NMR spectroscopy would confirm the covalent linkage between the 2,4-D moiety and the glycine molecule. This is achieved by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For N-((2,4-dichlorophenoxy)acetyl)glycine, key diagnostic signals would include:

Aromatic Protons: Signals corresponding to the three protons on the dichlorinated phenyl ring of the 2,4-D moiety. Their specific chemical shifts and splitting patterns (coupling) would confirm the substitution pattern. nih.gov

Methylene (B1212753) Protons: A signal for the two protons of the methylene group (-O-CH₂-) from the 2,4-D acetyl group.

Glycine Methylene Protons: A signal for the two protons of the methylene group (-NH-CH₂-) of the glycine residue. The coupling of these protons to the adjacent amide proton can provide further structural confirmation.

Amide Proton: A signal for the proton of the amide bond (-NH-) linking the glycine to the acetyl group. The chemical shift of this proton can be sensitive to the solvent and temperature. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals for confirming the structure of the glycine conjugate would include:

Aromatic Carbons: Signals for the six carbons of the dichlorophenyl ring, with the carbons attached to chlorine atoms typically showing distinct chemical shifts.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons—one from the carboxylic acid of the glycine moiety and one from the amide bond. The chemical shifts of these carbons are highly indicative of their functional group. nii.ac.jp

Methylene Carbons: Signals for the methylene carbons from both the 2,4-D side chain and the glycine backbone.

The table below provides predicted ¹H and ¹³C NMR chemical shifts for the constituent parts of N-((2,4-dichlorophenoxy)acetyl)glycine, based on data for 2,4-D and N-acetylglycine. Actual values for the conjugate may vary due to the influence of the combined molecular structure.

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2,4-D Phenyl Ring | H-3 | ~7.35 | ~120-150 |

| H-5 | ~7.12 | ||

| H-6 | ~6.90 | ||

| 2,4-D Side Chain | -O-CH₂- | ~4.72 | ~65-70 |

| Amide C=O | - | ~170 | |

| Glycine | -NH-CH₂- | ~3.8-4.0 | ~41-43 |

| -NH- | Variable (amide proton) | - | |

| Carboxyl C=O | - | ~173-175 |

2D NMR Techniques: To definitively assign these signals and confirm the connectivity between the 2,4-D and glycine moieties, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for example, showing the correlation between the amide proton and the adjacent methylene protons in the glycine unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying metabolites as it shows correlations between protons and carbons that are separated by two or three bonds. For N-((2,4-dichlorophenoxy)acetyl)glycine, an HMBC spectrum would show a crucial correlation between the methylene protons of the 2,4-D side chain (-O-CH₂-) and the carbonyl carbon of the newly formed amide bond, thus confirming the structure of the conjugate.

Structure Activity Relationships of 2,4 D Amino Acid Conjugates

Structural Determinants for Glycine (B1666218) Conjugate Formation Efficacy

The formation of amino acid conjugates of 2,4-D is a detoxification mechanism in many plant species. nih.gov The efficiency of this process is influenced by several structural factors. Studies have shown that certain amino acids, including arginine, histidine, lysine, ornithine, phenylalanine, and tryptophan, can bind to 2,4-D. nih.gov This binding is a saturation process, indicating a specific interaction that likely precedes enzymatic conjugation. nih.gov

The concentration of 2,4-D itself plays a primary role in the extent of interaction and subsequent conjugate formation. nih.gov Furthermore, the presence of salts can have a secondary effect on the strength of this interaction. nih.gov In cultured soybean cells, the formation of amino acid conjugates of 2,4-D can be inhibited by cytokinins. nih.govoup.com This suggests a complex regulatory network influencing the conjugation process, where the hormonal status of the plant tissue can modulate the metabolic fate of 2,4-D.

Comparative Analysis of Conjugate Structure and Biological Activity/Inactivity

The biological activity of 2,4-D amino acid conjugates can differ significantly from the parent compound. While some conjugates are inactive, others retain auxin-like activity.

The conjugation of 2,4-D with amino acids alters the structure of the molecule, which in turn can affect its interaction with auxin receptors. For instance, the 2,4-D-glutamate conjugate has been shown to display an inhibitory effect on plant growth through the TIR1/AFB auxin-mediated signaling pathway. nih.gov This indicates that the conjugate can either directly interact with the receptor or is hydrolyzed back to free 2,4-D, which then binds to the receptor.

The stereochemistry of the amino acid in the conjugate is also a critical factor. Studies have shown that some D-amino acid conjugates of 2,4-D, such as those with glutamic acid, valine, or leucine, can stimulate coleoptile elongation and tissue growth, similar to their L-amino acid counterparts, although often at different concentrations. nih.govnih.gov This suggests that the auxin receptor can accommodate conjugates with different stereochemical configurations, although the binding affinity and subsequent biological response may vary.

The primary difference between 2,4-D and its amino acid conjugates lies in their metabolic stability and mobility within the plant. While 2,4-D is a potent synthetic auxin, plants have evolved mechanisms to detoxify it, including conjugation with amino acids and glucose. nih.gov These conjugation reactions are generally considered detoxification pathways, leading to compounds that are often less active and more readily sequestered or degraded. nih.gov

However, some amino acid conjugates can act as slow-release forms of the active herbicide. For example, pretreatment of soybean callus tissue with 2,4-D-(d)-glutamic acid resulted in a larger pool of free [14C]2,4-D compared to pretreatment with 2,4-D itself or the L-glutamic acid conjugate. nih.govnih.gov This suggests that the D-amino acid conjugate is more readily hydrolyzed back to the active parent compound.

In contrast to the parent compound, which is a potent herbicide at high concentrations, some amino acid conjugates exhibit more nuanced biological activities. researchgate.net For example, the 2,4-D-aspartate conjugate showed only a very low level of auxin-like activity. nih.gov The major metabolite of 2,4-D in wild radish has been identified as the glucose ester, which retains auxin activity. nih.gov This highlights that conjugation does not always lead to inactivation and the nature of the conjugating molecule (amino acid vs. sugar) is important.

Table 1: Comparative Biological Activity of 2,4-D and its Conjugates

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 2,4-D | High auxinic and herbicidal activity | Mimics natural auxin IAA, binds to TIR1/AFB receptors. xtbg.ac.cn |

| 2,4-D-Glutamate | Inhibitory effect on plant growth | Acts via the TIR1/AFB signaling pathway. nih.gov |

| 2,4-D-Aspartate | Very low auxin activity | Demonstrates that not all amino acid conjugates are highly active. nih.gov |

| 2,4-D-D-Amino Acid Conjugates (e.g., Glu, Val, Leu) | Stimulates elongation and growth | Can be as active as L-amino acid conjugates, but at different concentrations. nih.govnih.gov |

| 2,4-D-Glucose Ester | Retains auxin activity | The major metabolite in some species, indicating conjugation does not always lead to detoxification. nih.gov |

Computational Chemistry Approaches in Structure-Activity Relationship Studies (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for understanding the SAR of 2,4-D and its analogs. nih.gov These approaches use statistical methods to correlate the chemical structure of compounds with their biological activity.

For auxinic herbicides, QSAR studies can help to identify the key molecular descriptors that govern their interaction with auxin receptors. These descriptors can include electronic properties (such as charge distribution), steric properties (such as molecular shape and size), and hydrophobic properties. By analyzing a series of related compounds, a predictive QSAR model can be developed. mdpi.com

Structure-based computational approaches, such as molecular docking, can be used to simulate the binding of 2,4-D and its conjugates to the auxin receptor. mdpi.comacs.org These simulations can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. This information can be used to explain the observed differences in activity between 2,4-D and its various conjugates and to design new analogs with desired properties.

Table 2: Key Computational Approaches in 2,4-D SAR Studies

| Computational Method | Application in 2,4-D Research | Potential Insights |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with herbicidal or auxinic activity. mdpi.com | Identification of key molecular features responsible for biological activity. |

| Molecular Docking | Simulating the binding of 2,4-D and its analogs to auxin receptors. mdpi.com | Understanding the specific interactions that govern receptor binding and affinity. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Guiding the design of new, potent auxin analogs. |

| Ab initio and DFT Calculations | Determining the electronic structure and properties of 2,4-D and its conjugates. mdpi.com | Providing insights into the reactivity and stability of the molecules. |

Environmental Dynamics and Ecological Implications of N 2,4 Dichlorophenoxy Acetyl Glycine

Persistence and Transformation in Environmental Compartments

The environmental persistence and transformation of N-((2,4-dichlorophenoxy)acetyl)glycine are intrinsically linked to the fate of its parent compound, 2,4-D. While 2,4-D itself has been studied extensively, specific data on its glycine (B1666218) conjugate are less common. However, its behavior can be inferred from its chemical structure and the known metabolic pathways of related compounds.

Upon introduction into the environment, typically through the decay of plant matter containing the conjugate, N-((2,4-dichlorophenoxy)acetyl)glycine is subject to various transport and degradation processes. invasive.org

Mobility: The addition of the glycine molecule increases the polarity and water solubility of the 2,4-D molecule. Consequently, the glycine conjugate is expected to have low adsorption to soil particles and be relatively mobile in the soil profile, similar to the anionic form of 2,4-D. juniperpublishers.comwikipedia.org This mobility creates a potential for leaching into groundwater, although this is likely mitigated by its degradation rate.

Persistence: The persistence of the conjugate is primarily determined by the rate of microbial degradation. The parent compound, 2,4-D, is generally not persistent in aerobic soils, with reported half-lives often ranging from a few days to a few weeks. wikipedia.orgcdc.gov In aquatic environments, the aerobic half-life of 2,4-D is around 15 days, but it can be significantly longer under anaerobic conditions (41 to 333 days). wikipedia.orgcdc.govnih.gov The glycine conjugate is expected to have a relatively short half-life in microbially active environments, as the amide bond linking 2,4-D and glycine is susceptible to enzymatic cleavage. ucanr.edu

| Environmental Compartment | Condition | Reported Half-Life | Reference |

|---|---|---|---|

| Soil | Aerobic, Mineral | 6.2 days | wikipedia.orgcdc.gov |

| Soil | General Field Conditions | ~10 days | juniperpublishers.cominvasive.org |

| Aquatic | Aerobic | ~15 days | wikipedia.orgcdc.gov |

| Aquatic | Anaerobic | 41 - 333 days | wikipedia.orgcdc.gov |

| Soil | Photodegradation | 68 days | cdc.gov |

The breakdown of N-((2,4-dichlorophenoxy)acetyl)glycine is critical to its environmental fate. Both biological and non-biological processes can contribute to its degradation.

Biotic Degradation: The primary pathway for the degradation of the glycine conjugate is biotic, mediated by soil and water microorganisms. citrusindustry.net The key step is the enzymatic hydrolysis of the amide bond by microbial amidases or proteases, which cleaves the molecule into its two constituent parts: 2,4-D and glycine. ucanr.edunih.gov This process is analogous to the hydrolysis of 2,4-D amino acid conjugates observed within plant tissues by amidohydrolase enzymes. nih.gov Once liberated, both 2,4-D and glycine are readily mineralized by a wide range of microorganisms. wikipedia.orgrsc.org The degradation of 2,4-D typically proceeds via cleavage of the acetic acid side chain to yield 2,4-dichlorophenol (B122985) (2,4-DCP), followed by ring cleavage. researchgate.net

Abiotic Degradation: Abiotic processes such as chemical hydrolysis or photolysis are generally considered minor degradation pathways for 2,4-D itself under typical environmental conditions, and the same is expected for its stable glycine conjugate. nih.govresearchgate.net While the ester forms of 2,4-D can hydrolyze, especially in alkaline waters, the amide bond in the glycine conjugate is significantly more stable and less prone to non-enzymatic cleavage. invasive.org

Contribution of Conjugate Formation to Overall Environmental Fate of 2,4-D Residues

These conjugates represent a "bound residue" fraction of the total herbicide applied. While sequestered in the plant, the 2,4-D is inactive. However, when the plant material dies and decomposes, these conjugates are released into the soil. invasive.org Here, they can act as a secondary source of the active herbicide, as microbial degradation can hydrolyze the conjugate and release free 2,4-D back into the environment. ucanr.educitrusindustry.net This release of "parent" 2,4-D from the conjugate pool can potentially extend the persistence and bioavailability of the herbicide in the soil beyond what would be predicted by studying the degradation of the parent compound alone. Therefore, the formation and subsequent fate of the glycine conjugate are critical components in assessing the long-term environmental impact and terminal residue profile of 2,4-D applications.

Methodologies for Monitoring Environmental Residues of the Conjugate

Specific analytical methods for the direct detection of N-((2,4-dichlorophenoxy)acetyl)glycine in environmental matrices like soil and water are not commonly reported. Instead, monitoring studies typically focus on measuring the total 2,4-D residue, which includes the parent acid and its hydrolyzable conjugates.

The general approach for analyzing such conjugates involves a multi-step process:

Extraction: The residues are first extracted from the environmental sample (e.g., soil, water) using a suitable solvent, such as acetonitrile (B52724) or methanol. nih.gov

Hydrolysis: The extract, containing both free 2,4-D and its conjugates, is subjected to a hydrolysis step. This is a critical stage designed to cleave the amide bond of the glycine conjugate (and other conjugates) to release the parent 2,4-D acid. This is typically achieved through strong acid or base hydrolysis (e.g., using potassium hydroxide). researchgate.net

Cleanup and Derivatization: The hydrolyzed sample is then purified using techniques like solid-phase extraction (SPE) to remove interfering substances. researchgate.net For analysis by Gas Chromatography (GC), the 2,4-D is often derivatized, for example, by methylation with diazomethane, to make it more volatile. researchgate.net

Instrumental Analysis: The final determination is performed using sensitive analytical instruments. High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection can directly measure the non-derivatized 2,4-D. nih.govresearchgate.net Alternatively, GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is commonly used for the derivatized analyte. researchgate.net

By comparing the concentration of 2,4-D in a sample before and after the hydrolysis step, it is possible to quantify the amount of conjugated residues.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Extraction | Solvent extraction (e.g., acetonitrile) from soil or water sample. | Isolate analytes from the sample matrix. | nih.gov |

| 2. Hydrolysis | Acid or base-catalyzed hydrolysis of the extract. | Cleave conjugates to release free 2,4-D acid. | researchgate.net |

| 3. Purification | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction. | Remove interfering compounds. | researchgate.net |

| 4. Derivatization (for GC) | Methylation to form 2,4-D methyl ester. | Increase volatility for GC analysis. | researchgate.net |

| 5. Detection | HPLC-UV/MS or GC-ECD/MS. | Separate, identify, and quantify 2,4-D. | nih.govresearchgate.netresearchgate.net |

Future Directions in Research on N 2,4 Dichlorophenoxy Acetyl Glycine

Elucidation of Undiscovered Metabolic Pathways and Metabolites

The metabolic journey of N-((2,4-dichlorophenoxy)acetyl)glycine is likely more intricate than currently appreciated. While its formation from 2,4-D is a primary detoxification step, the subsequent fate of the conjugate itself is an area ripe for exploration. In plants, amino acid conjugates of 2,4-D, such as those with aspartic and glutamic acid, have been shown to be part of a dynamic metabolic network where they can be converted back to the active parent compound, 2,4-D. nih.govnih.gov This reversibility suggests that N-((2,4-dichlorophenoxy)acetyl)glycine may not be a terminal, inactive metabolite.

Future research should, therefore, focus on identifying the full spectrum of metabolites downstream of N-((2,4-dichlorophenoxy)acetyl)glycine. It is plausible that this conjugate undergoes further biotransformation, including hydroxylation of the aromatic ring, cleavage of the glycine (B1666218) moiety, or conjugation with other endogenous molecules. The application of advanced analytical techniques is paramount to this endeavor. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) offers the sensitivity and specificity required to detect and identify novel, low-abundance metabolites in complex biological matrices. nih.gov Isotope labeling studies, where organisms are exposed to labeled 2,4-D or glycine, will be instrumental in tracing the metabolic flow and confirming the structure of newly discovered compounds. Uncovering these hidden metabolic pathways will provide a more complete picture of the detoxification process and the potential for the release of active 2,4-D from its conjugated form.

Advanced Characterization of Glycine Conjugation Enzymes and Isoforms

The enzymatic basis of N-((2,4-dichlorophenoxy)acetyl)glycine synthesis is attributed to Glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for the conjugation of various xenobiotics and endogenous compounds with glycine. nih.govwikipedia.orgnih.gov However, our understanding of the specific GLYAT isoforms involved in 2,4-D conjugation and their detailed kinetic properties is still in its infancy. The existence of multiple GLYAT isoforms suggests that different enzymes with varying substrate specificities and efficiencies may be responsible for this reaction in different species and tissues. genecards.orgnih.gov

Future research should aim for the comprehensive characterization of the GLYAT enzymes that recognize 2,4-D as a substrate. This includes isolating and purifying the specific isoforms, determining their kinetic parameters (Km and kcat) for 2,4-D-CoA, and investigating their substrate specificity for other auxinic herbicides and xenobiotics. nih.gov Understanding the genetic and regulatory mechanisms that control the expression of these enzymes will also be crucial. For instance, investigating whether exposure to 2,4-D induces the expression of specific GLYAT isoforms could reveal important aspects of the adaptive response to herbicide stress. Such detailed enzymatic characterization will not only enhance our fundamental knowledge of xenobiotic metabolism but also provide potential targets for biotechnological applications, such as engineering crops with enhanced herbicide tolerance.

Development of Novel Biosensors and High-Throughput Analytical Platforms

The ability to rapidly and sensitively detect N-((2,4-dichlorophenoxy)acetyl)glycine and its parent compound, 2,4-D, in environmental and biological samples is critical for monitoring and risk assessment. Current analytical methods, while accurate, can be time-consuming and require sophisticated laboratory equipment. The development of novel biosensors and high-throughput analytical platforms represents a significant leap forward in our analytical capabilities.

Recent advancements in biosensor technology offer promising avenues for the detection of 2,4-D and its metabolites. Whole-cell biosensors, which utilize microorganisms engineered to produce a detectable signal in the presence of the target analyte, have been developed for 2,4-D. nih.gov Furthermore, the emergence of nanosensors provides a platform for developing highly sensitive and selective detection methods. asm.orgatlasofscience.orgmdpi.com Future research should focus on designing biosensors that are not only specific for 2,4-D but can also differentiate and quantify its various conjugates, including N-((2,4-dichlorophenoxy)acetyl)glycine.

In parallel, the enhancement of high-throughput analytical platforms is essential. Automated liquid chromatography-mass spectrometry (LC-MS) systems, which can process a large number of samples with minimal user intervention, are becoming increasingly important in environmental and agricultural research. nih.govnih.gov The development of streamlined sample preparation techniques and rapid LC-MS methods will be crucial for the high-throughput analysis of N-((2,4-dichlorophenoxy)acetyl)glycine in diverse matrices such as soil, water, and plant tissues.

Integrated Multi-Omics Approaches for Comprehensive Biological Role Delineation

To fully comprehend the biological significance of N-((2,4-dichlorophenoxy)acetyl)glycine formation, it is necessary to move beyond targeted analysis and adopt a systems-level perspective. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for delineating the broader biological roles of this conjugate and the metabolic pathways it influences.

By applying these technologies, researchers can obtain a global view of the cellular response to 2,4-D exposure and the subsequent formation of its glycine conjugate. For example, transcriptomic and proteomic analyses can identify changes in gene and protein expression associated with 2,4-D metabolism, including the upregulation of specific GLYAT isoforms and other detoxification enzymes. mdpi.com Metabolomic profiling can provide a comprehensive snapshot of the metabolic perturbations caused by 2,4-D and its conjugates, potentially revealing new metabolic pathways and biomarkers of exposure. cornell.edu

The true power of this approach lies in the integration of these different "omics" datasets. By combining information on gene expression, protein abundance, and metabolite levels, researchers can construct detailed models of the metabolic and signaling networks that are affected by N-((2,4-dichlorophenoxy)acetyl)glycine. This integrated approach will be invaluable for understanding the mechanisms of herbicide tolerance and resistance, as well as the unintended effects of 2,4-D on non-target organisms. researchgate.netnih.gov

Ecological Risk Assessment Refinement Incorporating Conjugate Fate and Transformation

Accurate ecological risk assessment of 2,4-D requires a thorough understanding of the environmental fate and toxicological profile of not only the parent compound but also its major metabolites. epa.gov24d.infoblm.gov Currently, the environmental risk assessments for 2,4-D primarily focus on the acid, salt, and ester forms of the herbicide. orst.eduepa.govacademicjournals.org The fate and potential toxicity of its amino acid conjugates, such as N-((2,4-dichlorophenoxy)acetyl)glycine, are often not explicitly considered.

A critical future direction is to refine ecological risk assessment models by incorporating data on the environmental fate and transformation of N-((2,4-dichlorophenoxy)acetyl)glycine. This requires studies to determine its persistence in soil and water, its potential for leaching into groundwater, and its bioavailability to non-target organisms. cdc.govjuniperpublishers.com A key question to address is the stability of the conjugate in the environment and the likelihood of its reversion to the biologically active 2,4-D. researchgate.net

Q & A

Basic: What are the established synthetic routes for Glycine, N-((2,4-dichlorophenoxy)acetyl)-, and how can reaction conditions be optimized?

Methodological Answer:

- Acylation of Glycine Derivatives : React 2,4-dichlorophenoxyacetyl chloride with glycine or its derivatives (e.g., methyl glycinate) in anhydrous solvents like dichloromethane. Use 3,5-lutidine as an acid scavenger to neutralize HCl byproducts .

- Alternative Pathways : Hydrolysis of nitrile precursors under alkaline conditions, followed by ammonia elimination, as demonstrated in analogous N-(4-hydroxyphenyl)glycine syntheses .

- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) using solvent systems like ethyl acetate/hexane (1:1). Adjust stoichiometry to minimize side products (e.g., dimerization).

Basic: Which analytical techniques are most effective for characterizing Glycine, N-((2,4-dichlorophenoxy)acetyl)- and its intermediates?

Methodological Answer:

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to separate metabolites or hydrolyzed products (e.g., free 2,4-D) .

- NMR Spectroscopy : Employ - and -NMR to confirm the acetyl-glycine linkage and aromatic substitution pattern. Compare with published spectra of structurally related compounds (e.g., 2,4-D derivatives) .

- Mass Spectrometry : High-resolution LC-MS/MS aids in identifying fragmentation patterns, particularly for detecting hydrolytic breakdown products .

Advanced: How does Glycine, N-((2,4-dichlorophenoxy)acetyl)- participate in metabolic pathways in resistant plant species?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound with plant esterases or cytochrome P450 enzymes. Monitor via TLC or HPLC for release of 2,4-dichlorophenoxyacetic acid (2,4-D) and hydroxylated derivatives (e.g., 4-OH-2,5-D) .

- Enzymatic Profiling : Use mutant plant lines lacking specific detoxification enzymes (e.g., GSTs) to elucidate metabolic resistance mechanisms.

- Isotopic Labeling : Incorporate -labeled glycine moieties to track metabolic fate in vivo .

Advanced: What factors influence the hydrolytic stability of Glycine, N-((2,4-dichlorophenoxy)acetyl)- under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Conduct stability assays in buffers ranging from pH 2–10. At acidic pH (<4), expect rapid cleavage of the acetyl-glycine bond, releasing 2,4-D. Alkaline conditions (pH >8) may promote ester hydrolysis .

- Kinetic Analysis : Use UV-Vis spectroscopy to measure degradation rates. Fit data to first-order kinetics models to determine half-lives.

- Structural Modifications : Introduce electron-withdrawing groups on the phenoxy ring to enhance stability against nucleophilic attack .

Advanced: How can copolymerization strategies be applied to study Glycine, N-((2,4-dichlorophenoxy)acetyl)-’s reactivity?

Methodological Answer:

- Monomer Design : Synthesize acrylate derivatives (e.g., AOE2,4-D) by reacting 2,4-dichlorophenoxyacetyl chloride with hydroxyethyl methacrylate (HEMA). Use reactivity ratios (e.g., , ) to predict copolymer composition .

- Feed Ratio Optimization : For a 1:1 AOE2,4-D/HEMA copolymer, adjust monomer feed ratios to account for preferential incorporation of HEMA.

- Characterization : Analyze copolymers via GPC for molecular weight distribution and DSC for thermal behavior .

Advanced: How can researchers resolve contradictions in reactivity data during copolymer synthesis?

Methodological Answer:

- Reactivity Ratio Validation : Recalculate and using the Fineman-Ross or Kelen-Tüdős methods to verify literature values (e.g., , ) .

- Controlled Polymerization : Implement RAFT or ATRP techniques to achieve precise control over monomer sequence and reduce compositional drift.

- Data Reconciliation : Cross-validate results with orthogonal techniques like -NMR (if fluorinated monomers are used) or MALDI-TOF .

Advanced: What strategies mitigate interference from hydrolytic byproducts in bioactivity assays?

Methodological Answer:

- Stabilization Protocols : Use buffered assay media at neutral pH to minimize hydrolysis. Add protease inhibitors if glycine cleavage is enzymatic.

- Byproduct Identification : Employ LC-MS to quantify 2,4-D levels during assays. Normalize bioactivity data (e.g., herbicidal efficacy) to account for free 2,4-D contributions .

- Pro-drug Design : Modify the glycine moiety to include steric hindrance (e.g., tert-butyl groups) or electron-deficient aromatic systems to delay hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.